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Compound of Interest

Compound Name: Tepilamide fumarate

Cat. No.: B611860

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy and mechanistic profile of
Tepilamide fumarate, an emerging oral therapy for moderate-to-severe plaque psoriasis,
against established standard-of-care treatments. The information is intended to support
research, scientific evaluation, and drug development efforts in the field of dermatology.

Executive Summary

Psoriasis is a chronic, immune-mediated inflammatory disease characterized by well-
demarcated, erythematous plaques with silvery scales. The therapeutic landscape is
dominated by biologic agents targeting specific cytokines and oral therapies with broader
mechanisms of action. Tepilamide fumarate, a fumaric acid ester (FAE), represents a novel
oral treatment that modulates the immune response through the activation of the Nuclear factor
erythroid 2-related factor 2 (Nrf2) pathway. This guide will objectively compare the clinical trial
data and experimental protocols of Tepilamide fumarate with those of key biologic and oral
therapies, providing a comprehensive resource for evaluating its potential position in the
psoriasis treatment paradigm.

Mechanism of Action: A Divergent Approach

Standard biologic therapies for psoriasis primarily target key cytokines in the inflammatory
cascade, such as Tumor Necrosis Factor-alpha (TNF-a), Interleukin-17 (IL-17), and the p40 or
p19 subunits of Interleukin-23 (IL-23). These cytokines are central to the IL-23/Th17 axis, a
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critical pathway in psoriasis pathogenesis that drives keratinocyte hyperproliferation and
inflammation.[1]

In contrast, Tepilamide fumarate, a prodrug of monomethyl fumarate (MMF), operates through
a distinct mechanism.[1] Its primary target is the Nrf2 transcription factor, a key regulator of
cellular antioxidant and anti-inflammatory responses.[2][3] Activation of the Nrf2 pathway is
thought to shift the T-cell response from a pro-inflammatory Th1/Th17 phenotype towards a
more regulated Th2 phenotype.
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Key Signaling Pathways in Psoriasis and Therapeutic Intervention Points
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Caption: Overview of key psoriasis signaling pathways and points of therapeutic intervention.
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Clinical Efficacy: A Comparative Look at PASI
Scores

The Psoriasis Area and Severity Index (PASI) is a widely used measure to assess the severity
of psoriasis. A 75%, 90%, or 100% reduction in PASI score from baseline (PASI 75, PASI 90,
and PASI 100, respectively) are common endpoints in clinical trials.

The following tables summarize the efficacy of Tepilamide fumarate from its Phase Ilb
AFFIRM trial and compares it to the pivotal trial data of several standard psoriasis treatments.

Table 1: Efficacy of Tepilamide Fumarate (AFFIRM Trial)

Treatment Group PASI 75 Response Rate at Week 24
Tepilamide Fumarate 400 mg QD 39.7%
Tepilamide Fumarate 400 mg BID 47.2%
Tepilamide Fumarate 600 mg BID 44.3%
Placebo 20.0%

Source: Mrowietz U, et al. J Clin Aesthet Dermatol. 2022.

Table 2: Comparative Efficacy of Standard Psoriasis Treatments (Pivotal Trials)
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PASI 75 PASI 90 PASI 100
Drug Class Drug Trial(s) Response Response Response
Rate (Week) Rate (Week) Rate (Week)
Oral Apremilast ESTEEM 1 33.1% (16) - -
Deucravacitin -~ POETYK
_ 58.4% (16) - -
ib PSO-1
TNF-a
o Adalimumab REVEAL 71% (16) 45% (16) -
Inhibitor
66.7%
IL-12/23 . (45mg),
o Ustekinumab  PHOENIX 1 - -
Inhibitor 75.7%
(90mg) (12)
IL-17 _ 81.6% 29% (300mg)
o Secukinumab  ERASURE -
Inhibitors (300mg) (12) (12)
UNCOVER-2
Ixekizumab 23 ~90% (12) ~70% (12) ~40% (12)
IL-23
. Guselkumab VOYAGE 2 91.2% (16) 70.0% (16) -
Inhibitors
Risankizuma ultiMMa-1 &
0 ) - 75% (16) 47% (16)

Note: Data is sourced from respective pivotal clinical trial publications. Direct comparison

between trials should be made with caution due to differences in study design, patient

populations, and baseline characteristics.

Experimental Protocols: A Glimpse into the Clinical

Trials

Understanding the methodologies of the clinical trials is crucial for interpreting the efficacy and

safety data. Below is a summary of the experimental protocols for the key trials cited.
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Caption: Generalized workflow of pivotal clinical trials for psoriasis treatments.

Tepilamide Fumarate: AFFIRM Study

Phase: IIb, Randomized, Double-Blind, Placebo-Controlled, Multicenter Study.

Patient Population: Adults with moderate-to-severe plague psoriasis.

Intervention: Patients were randomized to receive Tepilamide fumarate 400 mg once daily
(QD), 400 mg twice daily (BID), 600 mg BID, or placebo for 24 weeks.

Primary Endpoints: The proportion of patients achieving at least a 75% reduction in the

Psoriasis Area and Severity Index (PASI-75) and an Investigator's Global Assessment (IGA)

of clear or almost clear at week 24.
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Standard Biologic and Oral Therapies: General Protocol
of Pivotal Trials

Phase: Ill, Randomized, Double-Blind, Placebo- and/or Active Comparator-Controlled,
Multicenter Studies.

Patient Population: Adults with moderate-to-severe plaque psoriasis, typically defined by a
PASI score 212, body surface area (BSA) involvement 210%, and a static Physician's Global
Assessment (SPGA) of moderate or severe.

Intervention: Patients are randomized to receive the investigational biologic or oral agent, a
placebo, and/or an active comparator (e.g., etanercept, adalimumab, ustekinumab) for an
induction period (typically 12 to 16 weeks).

Primary Endpoints: The proportion of patients achieving PASI 75 and/or PASI 90, and an
sPGA score of O (clear) or 1 (almost clear) at the end of the induction period.

Safety and Tolerability

Tepilamide Fumarate: The most common treatment-emergent adverse events reported in the

AFFIRM study were gastrointestinal intolerance (e.g., diarrhea, nausea), infections, and

decreased lymphocyte counts.

Standard Therapies:

Oral Therapies (Apremilast, Deucravacitinib): Common side effects include diarrhea, nausea,
and headache.

Biologics (TNF-q, IL-17, IL-23 inhibitors): The primary safety concern is an increased risk of
infections, particularly upper respiratory tract infections. Injection-site reactions are also
common. Each class of biologics carries its own specific safety considerations that should be
reviewed in detail.

Conclusion

Tepilamide fumarate demonstrates a positive response in patients with moderate-to-severe

plague psoriasis through a novel mechanism of action centered on the Nrf2 pathway. While its
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efficacy, as measured by PASI 75 in the Phase IIb AFFIRM trial, appears more modest than the
high rates achieved by several injectable biologic agents in their pivotal Phase lll trials, it offers
the convenience of an oral administration route. Further long-term data from Phase Il trials will
be essential to fully delineate the efficacy, safety, and ultimate position of Tepilamide fumarate
in the comprehensive management of psoriasis. This guide provides a foundational comparison
to aid researchers and drug development professionals in their ongoing evaluation of this and
other emerging psoriasis therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b611860?utm_src=pdf-body
https://www.benchchem.com/product/b611860?utm_src=pdf-custom-synthesis
https://www.otezlapro.com/plaque-psoriasis/study-design/esteem/
https://www.dermatologytimes.com/view/phoenix-study-evaluates-safety-efficacy-ustekinumab-treating-plaque-psoriasis
https://dermnetnz.org/topics/key-clinical-trial-evidence-for-secukinumab
https://www.benchchem.com/product/b611860#tepilamide-fumarate-efficacy-compared-to-standard-psoriasis-treatments
https://www.benchchem.com/product/b611860#tepilamide-fumarate-efficacy-compared-to-standard-psoriasis-treatments
https://www.benchchem.com/product/b611860#tepilamide-fumarate-efficacy-compared-to-standard-psoriasis-treatments
https://www.benchchem.com/product/b611860#tepilamide-fumarate-efficacy-compared-to-standard-psoriasis-treatments
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b611860?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611860?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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